2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid structure elucidation
2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid structure elucidation
Structural Elucidation and Characterization of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic Acid
Executive Summary
The compound 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid (CAS: 1431698-00-8) represents a critical class of phthalic acid monoesters . These molecules serve two primary functions in high-value organic synthesis: as intermediates for "classical resolution" of chiral alcohols and as lipophilic prodrug scaffolds.
This guide provides a rigorous structural elucidation framework. Unlike simple diesters, the monoester presents a unique analytical challenge: confirming the regioselective opening of the phthalic anhydride ring while maintaining the integrity of the free carboxylic acid—a moiety essential for subsequent diastereomeric salt formation. We will deconstruct the spectroscopic signature of this molecule, focusing on the differentiation of its two carbonyl environments and the connectivity of its chiral center.
Synthetic Genesis & Structural Logic
To understand the impurities and structural isomers, one must first understand the genesis of the molecule. The synthesis typically involves the nucleophilic attack of 1-(2-chlorophenyl)ethanol on phthalic anhydride .
Critical Control Point: The reaction must be stopped at the monoester stage. Over-reaction leads to the diester (diphthalate), while under-reaction leaves unreacted anhydride.
Reaction Pathway Visualization
Figure 1: Nucleophilic acyl substitution pathway for monoester formation.
Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides the first line of evidence for the molecular weight and the presence of the chlorine isotope pattern.
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Molecular Formula:
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Molecular Weight: 304.72 g/mol
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Ionization Mode: ESI (-) (Negative mode is preferred due to the free carboxylic acid).
| Fragment/Ion | m/z (approx) | Structural Interpretation |
| [M-H]⁻ | 303.0 | Deprotonated molecular ion. Must show 3:1 ratio (³⁵Cl:³⁷Cl). |
| [M-H - CO₂]⁻ | 259.0 | Decarboxylation of the free acid (common in ortho-substituted benzoates). |
| Fragment A | 147-149 | Loss of the phthalic acid moiety; formation of the chlorostyrene/benzyl anion. |
| Fragment B | 165.0 | Phthalate mono-anion (cleavage of the ester bond). |
Nuclear Magnetic Resonance (NMR) Architecture
This is the "Gold Standard" for elucidation. The molecule possesses a chiral center at the benzylic position of the ethoxy group, making the protons diastereotopic if the product is resolved, or simply racemic.
¹H NMR Assignment (400 MHz, DMSO-d₆)
The spectrum is defined by three distinct regions: the aliphatic "anchor," the mid-field methine, and the complex aromatic region.
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The "Anchor" (Methyl Group): A doublet at δ 1.5–1.7 ppm . This confirms the ethyl chain integrity.
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The Diagnostic Methine (–CH–): A quartet at δ 6.1–6.4 ppm .
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Why so downfield? It is deshielded by three factors: the aromatic ring (anisotropy), the chlorine substituent (inductive), and the ester oxygen (inductive).
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The Carboxylic Acid: A broad singlet at δ 12.0–13.0 ppm . (Disappears with D₂O shake).
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Aromatic Region (δ 7.2–7.9 ppm):
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Phthalic Ring:[1][2][3] 4 protons.[1][4][5] Often appears as two multiplets (AA'BB' or ABCD depending on resolution). The proton ortho to the ester is often shielded differently than the one ortho to the acid.
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Chlorophenyl Ring: 4 protons.[1][4][5] Complex splitting due to the 2-chloro substitution.
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¹³C NMR & Carbonyl Differentiation
The most critical aspect of ¹³C NMR is distinguishing the Ester Carbonyl from the Acid Carbonyl .
| Carbon Type | Chemical Shift (δ ppm) | Assignment Logic |
| Acid C=O | 168.0 – 170.0 | Free carboxylic acids typically resonate downfield of esters. |
| Ester C=O | 165.0 – 167.0 | The ester carbonyl. |
| Methine (CH) | 70.0 – 74.0 | Benzylic C-O carbon. |
| Methyl (CH₃) | 19.0 – 22.0 | Terminal methyl. |
2D NMR Connectivity (HMBC)
To prove the structure is a monoester and not a mixture of acid + alcohol, we rely on Heteronuclear Multiple Bond Correlation (HMBC).
Connectivity Logic:
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The Methine Proton (δ 6.2) must show a long-range correlation to the Ester Carbonyl (δ 166).
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The Acid Carbonyl (δ 169) will not show correlations to the ethoxy group.
Figure 2: HMBC correlations establishing the monoester linkage.
Chiral Purity & Stereochemistry
Since 1-(2-chlorophenyl)ethanol is chiral, the resulting monoester is chiral.
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Racemic Synthesis: If the starting alcohol is racemic, the product is a racemate (50:50 mixture of R/S).
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Resolution Utility: This compound is often synthesized to be resolved. By reacting the free acid with a chiral base (e.g., Cinchonidine), diastereomeric salts are formed which can be separated by crystallization.
Analytical Method for Enantiomers:
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Column: Chiralcel OD-H or AD-H.
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Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
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Detection: UV @ 254 nm.
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Separation: Expect two peaks (R-isomer and S-isomer) with baseline separation due to the bulky phthalic group.
Experimental Protocols
Protocol A: Synthesis of Reference Standard
Use this to generate the material for structural verification.
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Charge: In a 250 mL round-bottom flask, dissolve Phthalic Anhydride (1.0 eq) in Toluene (10V).
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Add: Add 1-(2-chlorophenyl)ethanol (1.0 eq) and Triethylamine (1.1 eq) .
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Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). Anhydride spot should disappear; product spot is lower Rf (acidic).
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Workup: Cool to RT. Wash with 1N HCl (to remove TEA and protonate the acid). Extract organic layer with 10% Na₂CO₃ (extracts the product into water as the salt).
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Isolation: Acidify the aqueous layer with HCl to pH 2. The monoester will precipitate as a white/off-white solid. Filter and dry.[6]
Protocol B: HPLC Purity Analysis
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 90% B over 20 minutes.
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Flow: 1.0 mL/min.
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Target Retention: The monoester is relatively hydrophobic; expect elution around 12–15 minutes.
References
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Remko, M., & Polčin, J. (1975). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Chemical Papers, 29(3), 387-391. [Link]
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NIST Chemistry WebBook. (2025). Phthalic acid, monoethyl ester Mass Spectrum. National Institute of Standards and Technology.[7] [Link]
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Organic Syntheses. (1941).[8] Benzalphthalide and Phthalic Anhydride Derivatives. Org. Syn. Coll. Vol. 1. [Link]
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. PHTHALIC ACID MONOBENZYL ESTER(2528-16-7) 13C NMR spectrum [chemicalbook.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. chemscene.com [chemscene.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phthalic acid, monoethyl ester [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
